(6-Bromobenzo[B]thiophen-2-YL)boronic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(6-Bromobenzo[B]thiophen-2-YL)boronic acid is an organoboron compound that features a brominated benzothiophene ring attached to a boronic acid group. This compound is of significant interest in organic chemistry due to its utility in various chemical reactions, particularly in the formation of carbon-carbon bonds through Suzuki-Miyaura coupling reactions .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of (6-Bromobenzo[B]thiophen-2-YL)boronic acid typically involves the bromination of benzo[b]thiophene followed by borylation. One common method includes the use of palladium-catalyzed borylation of the corresponding brominated benzothiophene . The reaction conditions often involve the use of bis(pinacolato)diboron as the boron source, a palladium catalyst, and a base such as potassium carbonate in a suitable solvent like dimethylformamide (DMF) or tetrahydrofuran (THF).
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure high yield and purity, and employing continuous flow reactors to enhance efficiency and safety .
Analyse Chemischer Reaktionen
Types of Reactions: (6-Bromobenzo[B]thiophen-2-YL)boronic acid primarily undergoes:
Suzuki-Miyaura Coupling: This reaction forms carbon-carbon bonds by coupling the boronic acid with aryl or vinyl halides in the presence of a palladium catalyst.
Oxidation and Reduction: The boronic acid group can be oxidized to form alcohols or reduced under specific conditions.
Common Reagents and Conditions:
Suzuki-Miyaura Coupling: Palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., K2CO3), and solvents (e.g., THF, DMF).
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Sodium borohydride or other reducing agents.
Major Products:
Suzuki-Miyaura Coupling: Formation of biaryl compounds.
Oxidation: Formation of phenols or alcohols.
Reduction: Formation of boronic esters or alcohols.
Wissenschaftliche Forschungsanwendungen
(6-Bromobenzo[B]thiophen-2-YL)boronic acid has diverse applications in scientific research:
Wirkmechanismus
The mechanism of action of (6-Bromobenzo[B]thiophen-2-YL)boronic acid in chemical reactions involves the formation of a boronate ester intermediate, which then participates in transmetalation with a palladium catalyst. This is followed by reductive elimination to form the desired carbon-carbon bond . The molecular targets and pathways involved are primarily related to the catalytic cycle of the palladium catalyst in the Suzuki-Miyaura coupling reaction .
Vergleich Mit ähnlichen Verbindungen
- 1-Benzothiophene-2-boronic acid
- Benzothiophen-2-ylboronic acid
- Thianaphthene-2-boronic acid
Comparison: (6-Bromobenzo[B]thiophen-2-YL)boronic acid is unique due to the presence of the bromine atom, which enhances its reactivity in cross-coupling reactions compared to its non-brominated counterparts. This makes it particularly valuable in the synthesis of more complex and functionalized organic molecules .
Eigenschaften
Molekularformel |
C8H6BBrO2S |
---|---|
Molekulargewicht |
256.92 g/mol |
IUPAC-Name |
(6-bromo-1-benzothiophen-2-yl)boronic acid |
InChI |
InChI=1S/C8H6BBrO2S/c10-6-2-1-5-3-8(9(11)12)13-7(5)4-6/h1-4,11-12H |
InChI-Schlüssel |
RVDZVSNPLSUZFC-UHFFFAOYSA-N |
Kanonische SMILES |
B(C1=CC2=C(S1)C=C(C=C2)Br)(O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.